molecular formula C6H3ClN4 B11915364 4-Chloropyrimido[5,4-d]pyrimidine CAS No. 1260672-48-7

4-Chloropyrimido[5,4-d]pyrimidine

Cat. No.: B11915364
CAS No.: 1260672-48-7
M. Wt: 166.57 g/mol
InChI Key: IMADTTGGFZWIDZ-UHFFFAOYSA-N
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Description

4-Chloropyrimido[5,4-d]pyrimidine is a versatile chemical intermediate based on a privileged scaffold in drug discovery. The pyrimido[5,4-d]pyrimidine structure is a well-known purine mimetic, making it a highly valuable template for designing bioactive molecules . This core structure has demonstrated significant potential in medicinal chemistry, with derivatives showing promising activity as novel classes of antitrypanosomal and antileishmanial agents for treating neglected tropical diseases . The chloro substituent at the 4-position makes this compound a key synthetic building block. It is highly amenable to nucleophilic aromatic substitution reactions, allowing researchers to efficiently introduce diverse amine and other functional groups to create libraries of novel compounds for biological screening . This enables the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. The parent pyrimido[5,4-d]pyrimidine scaffold has been the basis for developing compounds with a wide range of biological activities, including serving as inhibitors for various disease targets . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260672-48-7

Molecular Formula

C6H3ClN4

Molecular Weight

166.57 g/mol

IUPAC Name

4-chloropyrimido[5,4-d]pyrimidine

InChI

InChI=1S/C6H3ClN4/c7-6-5-4(9-3-11-6)1-8-2-10-5/h1-3H

InChI Key

IMADTTGGFZWIDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)C(=NC=N2)Cl

Origin of Product

United States

Chemical Reactivity and Functionalization of the Pyrimido 5,4 D Pyrimidine Core

Nucleophilic Substitution Reactions of the 4-Chloro Moiety

The electron-deficient nature of the pyrimidine (B1678525) rings, further enhanced by the electronegative chlorine atom, renders the C4 position of 4-chloropyrimido[5,4-d]pyrimidine highly susceptible to nucleophilic attack. This reactivity is the cornerstone for introducing a wide array of functional groups onto the core structure. In systems like 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846), nucleophilic attack occurs preferentially at the C4 and C8 positions. researchgate.net This is because the negative charge resulting from the attack can be effectively delocalized into an adjacent C=N bond, a stabilizing interaction not possible for attack at the C2 or C6 positions. researchgate.net

Amination is a frequently employed reaction to modify the pyrimido[5,4-d]pyrimidine (B1612823) core. The reaction involves the displacement of the 4-chloro group by an amine nucleophile. The reaction conditions can be controlled to achieve mono- or di-substitution, particularly in polychlorinated substrates. jocpr.com For instance, the reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with piperazine (B1678402) can be controlled to yield the monosubstituted product, 4-piperazino-2,6,8-trichloropyrimido[5,4-d]pyrimidine, by using low temperatures, dilute solutions, and careful addition of the amine. researchgate.netjocpr.com

The use of water as a solvent, promoted by acid catalysis, has been shown to be an efficient and environmentally friendly method for the amination of related fused pyrimidines like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. nih.govpreprints.org The reaction rate is often higher in water compared to organic solvents, though the amount of acid must be carefully controlled to minimize competing hydrolysis. nih.gov The reactivity of the heterocycle in these reactions is influenced by the nature of the fused ring system. nih.gov

Table 1: Examples of Amination Reactions on Chloro-Substituted Fused Pyrimidines

Starting Material Amine Nucleophile Product Reaction Conditions Yield Reference
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine Piperazine 4-Piperazino-2,6,8-trichloropyrimido[5,4-d]pyrimidine Low temperature, dilute solution 75% researchgate.net
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Aniline (B41778) 4-(Phenylamino)-7H-pyrrolo[2,3-d]pyrimidine H₂O, HCl (cat.), 80°C 86% preprints.org
4-Chlorothieno[2,3-d]pyrimidine Aniline 4-(Phenylamino)thieno[2,3-d]pyrimidine H₂O, 80°C 89% nih.gov

This table presents data for amination reactions on related chloro-substituted fused pyrimidines to illustrate the general reactivity pattern.

Beyond amines, the 4-chloro group can be displaced by a variety of other heteroatom-based nucleophiles, including oxygen and sulfur nucleophiles. In related chloropyrimidine systems, reactions with sodium phenoxide and sodium thiophenoxide have been shown to yield the corresponding ether and thioether products through normal nucleophilic substitution. rsc.org The sequential substitution of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine has been achieved with amino alcohols like diethanolamine (B148213), demonstrating that oxygen nucleophiles can readily displace the chloro substituents. researchgate.netjocpr.com

The regioselectivity of these substitutions in polychlorinated systems can be controlled. Typically, the first substitution occurs at the more reactive C4/C8 positions, followed by substitution at C2/C6. jocpr.com This stepwise approach allows for the synthesis of pyrimido[5,4-d]pyrimidines with different substituents at each position. researchgate.netjocpr.com For example, after initial substitution with piperazine at C4, subsequent reaction with diethanolamine can lead to substitution at the C8 position. researchgate.net

Rearrangement Reactions

Rearrangement reactions provide alternative pathways to functionalize and transform the pyrimido[5,4-d]pyrimidine core, leading to isomeric structures that might not be accessible through direct substitution.

The Dimroth rearrangement is a significant isomerization reaction observed in many nitrogen-containing heterocyclic systems, including condensed pyrimidines. nih.govwikipedia.org This rearrangement involves the transposition of endocyclic and exocyclic nitrogen atoms through a process of ring opening and subsequent re-closure. nih.govwikipedia.org In the context of pyrimido[5,4-d]pyrimidines, this rearrangement can be a key step in their synthesis or further transformation. researchgate.netresearchgate.net For example, 3,4-dihydropyrimido[5,4-d]pyrimidines can be converted into their aromatic counterparts through a Dimroth rearrangement, often promoted by a base like piperidine. researchgate.netresearchgate.net

The generally accepted mechanism for the Dimroth rearrangement in pyrimidine derivatives starts with the addition of a nucleophile (like a hydroxide (B78521) ion or water) to the pyrimidine ring, followed by the opening of the pyrimidine ring to form an intermediate. wikipedia.org Subsequent bond rotation and ring closure lead to the rearranged, isomeric heterocyclic system. nih.govwikipedia.org In some syntheses of substituted pyrimido[4,5-d]pyrimidines, a Dimroth rearrangement is the final step in the formation of the bicyclic core. rsc.orgmdpi.com

Derivatization Strategies Beyond Direct Substitution

While nucleophilic substitution of the 4-chloro group is the most common functionalization strategy, other methods can be employed to modify the pyrimido[5,4-d]pyrimidine core, particularly at the ring nitrogen atoms.

Direct alkylation and acylation of the pyrimido[5,4-d]pyrimidine ring nitrogens offer a route to further derivatization. As electron-deficient heterocycles, pyrimidines and their fused analogues are generally not susceptible to standard Friedel-Crafts acylation or alkylation. youtube.comyoutube.com Instead, these reactions often occur at the basic nitrogen atoms. rsc.org

Alkylation of the nitrogen atoms in the related pyrimido[4,5-d]pyrimidine-2,4,6,8(3H,7H)-tetraone system has been reported using alkyl halides in the presence of a base like sodium hydride. rsc.org This suggests that the N3 and N7 positions of the pyrimido[5,4-d]pyrimidine core could potentially be targeted for alkylation. Similarly, acylation reactions would likely occur at these nitrogen positions. However, achieving selectivity can be challenging, and mixtures of products may be obtained. clockss.org For electron-deficient heterocycles like pyridines, successful acylation or alkylation often requires metalation with a strong base to generate a more nucleophilic species, followed by reaction with an acylating or alkylating agent. youtube.com A similar strategy could potentially be applied to the pyrimido[5,4-d]pyrimidine system for C-H functionalization, although this is less common than substitution at the pre-functionalized chloro position.

Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling)

The functionalization of the pyrimido[5,4-d]pyrimidine core via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is a powerful method for creating carbon-carbon bonds and introducing diverse aryl and heteroaryl substituents. The reactivity of halogenated pyrimidines in these reactions is well-established, with the electron-deficient nature of the ring system facilitating the catalytic cycle. rsc.org

For substrates like dichloropyrimidines, the reaction can be highly regioselective. Studies on 2,4-dichloropyrimidine (B19661) have shown that the C4 position is significantly more reactive towards nucleophilic attack and oxidative addition than the C2 position. rsc.orgnih.gov This enhanced reactivity allows for selective mono-arylation at the C4-position. An effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has also been developed, where the choice of solvent was critical for success. nih.gov Microwave-assisted Suzuki couplings have proven to be highly efficient, affording C4-substituted pyrimidines in good to excellent yields with short reaction times and low catalyst loading. rsc.org

In more complex systems like 5-(4-bromophenyl)-4,6-dichloropyrimidine, Suzuki-Miyaura reactions with various arylboronic acids have been successfully employed to yield novel pyrimidine analogs. mdpi.comyoutube.com These reactions are typically optimized using a palladium catalyst such as Pd(PPh₃)₄, a base like K₃PO₄, and a suitable solvent such as 1,4-dioxane. mdpi.comyoutube.com Research indicates that electron-rich boronic acids tend to produce good product yields in these couplings. mdpi.comyoutube.com The general principle of higher reactivity at the C4/C6 positions over the C2 position in pyrimidines holds, making selective functionalization feasible. nih.govwikipedia.org

Table 1: Examples of Suzuki Cross-Coupling Reactions on Dichloropyrimidine Scaffolds

Starting MaterialCoupling PartnerCatalyst/Base/SolventProductYieldReference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃ / Toluene, EtOH, H₂O4-Phenyl-2-chloropyrimidine- nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane5-(4'-methoxy-[1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine85% mdpi.comyoutube.com
5-(4-bromophenyl)-4,6-dichloropyrimidine2-Thiopheneboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane4,6-Dichloro-5-(4-(thiophen-2-yl)phenyl)pyrimidine72% mdpi.comyoutube.com
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5 mol%) / Na₂CO₃ / DME, H₂O (MW)4-Phenyl-2-chloropyrimidine93% rsc.org

Cycloaddition Reactions on the Heterocyclic System

The pyrimido[5,4-d]pyrimidine nucleus, being a nitrogen-rich and electron-deficient heteroaromatic system, is a potential candidate for participating as the diene component in inverse-electron-demand Diels-Alder (IEDDA) reactions. masterorganicchemistry.com In this type of [4+2] cycloaddition, an electron-poor diene reacts with an electron-rich dienophile, which is the reverse of the classical Diels-Alder reaction. masterorganicchemistry.comsigmaaldrich.com The reaction is facilitated by the low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the diene. masterorganicchemistry.com

While specific examples of cycloaddition reactions on the this compound core are not extensively documented in the reviewed literature, the reactivity of analogous electron-deficient N-heterocycles provides strong evidence for this potential pathway. For instance, other diazine systems like pyridazines have been shown to undergo thermally induced intramolecular IEDDA reactions to construct fused ring systems. youtube.com Similarly, 1,2,4,5-tetrazines, which are also highly electron-deficient, are widely used as dienes in IEDDA reactions for applications in bioconjugation and natural product synthesis. quora.com Aromatic compounds like pyrazines, while generally unreactive in standard Diels-Alder reactions, can react with highly reactive dienophiles due to the lower electron density caused by the nitrogen atoms. nih.gov

Therefore, it is chemically plausible that the pyrimido[5,4-d]pyrimidine system could react with electron-rich dienophiles such as enamines, ynamines, or vinyl ethers under appropriate conditions, leading to the formation of new polycyclic structures after the initial cycloaddition and subsequent rearrangement or elimination steps. masterorganicchemistry.com

Reactivity of Substituents at Other Ring Positions (Carbon and Nitrogen Atoms)

The reactivity of the pyrimido[5,4-d]pyrimidine core is dominated by the chemistry of its substituents, particularly halogens, which serve as versatile handles for functionalization. The inherent electronic properties of the fused ring system dictate the regioselectivity of these reactions.

In the case of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, the chlorine atoms exhibit differential reactivity towards nucleophilic substitution. The positions at C4 and C8 are significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 and C6 positions. sigmaaldrich.com This is because the negative charge arising from nucleophilic attack at C4/C8 can be effectively delocalized into an adjacent C=N bond, which is not possible for attack at C2/C6. sigmaaldrich.com This reactivity hierarchy allows for a controlled, stepwise substitution. For example, treatment of the tetrachloro derivative with a nucleophile like piperazine at ambient temperature leads to the selective formation of 4,8-disubstituted products. sigmaaldrich.com Further reaction with a different nucleophile under more forcing conditions is then required to substitute the remaining chlorides at the C2 and C6 positions. sigmaaldrich.com

This pattern is consistent with the general reactivity observed in other fused pyrimidine systems. In 2,4-diazidopyrido[3,2-d]pyrimidine, nucleophilic aromatic substitution (SNAr) also occurs preferentially at the C4 position. nih.gov The greater electronegativity of the nitrogen atoms decreases the electron density of the ring carbons, deactivating them towards electrophilic attack but strongly activating them for nucleophilic substitution, especially at positions analogous to the ortho and para positions of a nitrobenzene (B124822) ring. researchgate.net

Pathways Involving Reactive Intermediates

Many transformations involving the pyrimido[5,4-d]pyrimidine scaffold proceed through discrete, reactive intermediates that are key to the reaction mechanism.

A prime example is the palladium-catalyzed Suzuki cross-coupling reaction, which operates via a well-defined catalytic cycle involving several organopalladium intermediates. The cycle begins with the oxidative addition of the chloro-pyrimidine to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to release the final product and regenerate the Pd(0) catalyst. rsc.org

Another important pathway is the Dimroth rearrangement, a common isomerization reaction in nitrogen heterocycles. This reaction has been used to convert 3,4-dihydropyrimido[5,4-d]pyrimidines into their aromatic counterparts. quora.com The rearrangement proceeds through an intermediate formed by ring-opening via cleavage of a carbon-nitrogen bond, followed by rotation and re-cyclization. quora.com

The synthesis of substituted pyrimidopyrimidines often involves the formation and subsequent reaction of Schiff base intermediates. For instance, the reaction of an aminopyrimidine with an aldehyde can generate a Schiff base, which then undergoes intramolecular cyclization to build the second pyrimidine ring. masterorganicchemistry.com Similarly, multicomponent reactions used to construct these ring systems can proceed through intermediates formed via Michael additions or Biginelli-type condensations.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectral Analysis

A ¹H NMR spectrum for 4-Chloropyrimido[5,4-d]pyrimidine would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) of these signals, their multiplicities (e.g., singlet, doublet, triplet), and the coupling constants (J) between them would provide critical information about the electronic environment and the connectivity of the protons within the pyrimido[5,4-d]pyrimidine (B1612823) ring system. However, specific experimental ¹H NMR data for this compound is not documented in the searched literature.

¹³C NMR Spectral Analysis

Similarly, a ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in this compound. The positions of these signals would be influenced by the electronegativity of the neighboring atoms, particularly the nitrogen atoms and the chlorine substituent. This analysis is crucial for confirming the carbon framework of the molecule. Unfortunately, specific ¹³C NMR spectral data for this compound could not be located.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the connectivity between protons and carbons in a molecule. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. While the application of these techniques would be standard for the structural confirmation of this compound, no such studies have been reported in the available literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₆H₃ClN₄), the theoretical exact mass could be calculated. An experimental HRMS measurement would be essential to confirm this molecular formula. However, no published HRMS data for this specific compound was found.

Fragmentation Pattern Analysis

In mass spectrometry, molecules can be fragmented into smaller, charged particles. The pattern of these fragments provides a "fingerprint" that can help to elucidate the structure of the parent molecule. The fragmentation of the pyrimido[5,4-d]pyrimidine ring system would likely involve characteristic losses of small molecules or radicals. Analysis of the fragmentation pattern of this compound would provide valuable structural confirmation. Regrettably, there are no available studies detailing the mass spectral fragmentation of this particular compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of particular bonds and functional groups. For derivatives of the pyrimido[5,4-d]pyrimidine scaffold, IR spectroscopy is instrumental in confirming structural features and successful synthetic transformations.

In the analysis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, specific IR absorption bands are indicative of their core structure and substituents. For instance, studies on related pyrimidine (B1678525) compounds have highlighted key spectral regions. The characterization of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine derivatives revealed significant peaks around 3462 cm⁻¹ and 1611 cm⁻¹. mdpi.com Similarly, in the synthesis of 5-phenyl-7-thioxo-7,8-dihydropyrimidin-4-one, characteristic bands were observed at 3363 cm⁻¹ (NH), 1247 cm⁻¹ (C=S), and 1617 cm⁻¹ (C=N). researchgate.net The absence or presence of certain bands, such as the disappearance of a nitrile (CN) absorption, can confirm a cyclization reaction has occurred. researchgate.net

While specific data for this compound is not extensively detailed in the literature, the expected spectrum would be characterized by vibrations corresponding to the C-Cl bond, C=N, and C-H bonds within the aromatic pyrimidine rings. The table below summarizes characteristic IR data for related pyrimido[4,5-d]pyrimidine compounds.

CompoundIR Bands (cm⁻¹)Functional Group Assignment
N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine derivatives3462, 1611N-H, C=N/C=C stretching
5-phenyl-7-thioxo-7,8-dihydropyrimidin-4-one derivatives3363, 1247, 1617N-H, C=S, C=N stretching
5-aryl-5,8-dihydro-1H,6H-pyrimido[4,5-d]pyrimidine-2,4,7-trithione3183, 1238N-H, C=S stretching

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for confirming the absolute structure of complex heterocyclic systems like pyrimido[5,4-d]pyrimidines.

The structural elucidation of various pyrimido[5,4-d]pyrimidine and related pyrazolo[3,4-d]pyrimidine derivatives has been successfully achieved using single-crystal X-ray analysis. For example, the crystal structure of 2,4,6,8-tetraazidopyrimido[5,4-d]pyrimidine, synthesized from the corresponding tetrachloro precursor, revealed that it exists as a monotetrazole tautomer in the solid state. rsc.org This analysis provided crucial insights into its azide–tetrazole tautomerism. rsc.org

The table below presents crystallographic data for a related pyrimido[5,4-d]pyrimidine derivative, illustrating the type of information obtained from such analyses.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)
Monotetrazole tautomer of C₆N₁₆C₆N₁₆MonoclinicP2₁/c8.3553(4)10.1381(5)12.0123(6)

Chromatographic Methods for Purity and Analysis (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for the separation, identification, and purification of synthetic compounds, as well as for assessing their purity. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools routinely used in the analysis of pyrimido[5,4-d]pyrimidine derivatives.

HPLC methods have been developed for the analysis of related pyrimidine compounds. For example, a reverse-phase (RP) HPLC method for 4,6-dichloro-5-nitropyrimidine (B16160) uses a mobile phase of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This method is scalable for preparative separations and can be adapted for UPLC applications by using columns with smaller particle sizes for faster analysis. sielc.com For mass spectrometry compatibility, the non-volatile phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com

LC-MS and LC-MS/MS are particularly valuable as they combine the separation power of liquid chromatography with the mass identification capabilities of mass spectrometry. These methods are crucial for the diagnosis of disorders related to purine (B94841) and pyrimidine metabolism by allowing for the simultaneous and sensitive quantification of numerous metabolites in biological samples like urine. nih.govnih.gov While these diagnostic assays are broad, the underlying principles are directly applicable to the analysis of specific synthetic compounds like this compound, enabling both purity determination and the identification of metabolites in biological studies. Companies that synthesize these compounds often provide HPLC and LC-MS data to certify the purity of their products. bldpharm.com

TechniqueStationary Phase ExampleMobile Phase ExampleDetectionApplication
HPLCNewcrom R1 (C18)Acetonitrile, Water, Phosphoric AcidUVPurity analysis and preparative separation of dichloronitropyrimidine. sielc.com
LC-MS/MSNot specifiedAqueous buffer/organic solvent with volatile modifierMS/MSQuantification of purine and pyrimidine metabolites in urine. nih.govnih.gov

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule and are particularly useful for characterizing compounds with conjugated systems, such as the pyrimido[5,4-d]pyrimidine nucleus.

The UV-Vis absorption spectra of pyrimidine derivatives are characterized by absorption bands that correspond to π → π* and n → π* electronic transitions within the aromatic system. The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the heterocyclic core. For example, the photophysical characterization of pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine derivatives was performed using UV/Vis absorption and fluorescence emission spectroscopy. nih.gov Similarly, studies on tri- and tetra-substituted pyrimido[5,4-d]pyrimidine derivatives have investigated their absorption and fluorescence properties. researchgate.net

UV-Vis spectroscopy is also a valuable tool for studying the interaction of these compounds with biological macromolecules. For instance, the binding of 4,6-dihydrazone pyrimidine derivatives to calf thymus DNA (CT-DNA) was monitored by observing changes in their UV-Vis absorption spectra upon addition of the DNA. mdpi.com

Some pyrimido[5,4-d]pyrimidine derivatives exhibit fluorescence, a property that is highly dependent on their structure. Of six pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine derivatives studied, four showed relatively strong fluorescence intensity, making them of interest for applications as fluorophores. nih.gov The study of these properties provides insight into the electronic structure of the molecules and their potential use in materials science and as biological probes.

Compound ClassMethodApplication
Pyrimido[5,4-e]thiazolo[3,2-a]pyrimidinesUV-Vis, FluorescencePhotophysical characterization. nih.gov
Tri- and tetra-substituted pyrimido[5,4-d]pyrimidinesUV-Vis, FluorescenceInvestigation of spectral properties. researchgate.net
4,6-dihydrazone pyrimidine derivativesUV-VisStudying DNA binding interactions. mdpi.com

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial check of a compound's purity and confirms its elemental composition.

For novel synthesized compounds like derivatives of pyrimido[5,4-d]pyrimidine, elemental analysis is a standard part of the characterization process. The structures of newly synthesized pyrimido[5,4-d]pyrimidine-based compounds are often confirmed by a combination of spectroscopic methods and elemental analysis. nih.gov For a compound like this compound (C₆H₃ClN₄), the theoretical elemental composition can be precisely calculated. An experimental result that matches these theoretical values within an acceptable margin of error (typically ±0.4%) provides strong evidence for the proposed structure and its purity.

Theoretical Elemental Composition for C₆H₃ClN₄

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.011672.06643.27%
HydrogenH1.00833.0241.82%
ChlorineCl35.453135.45321.29%
NitrogenN14.007456.02833.64%
Total 166.571 100.00%

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, energies, and other chemical properties.

DFT calculations are frequently employed to determine the electronic properties of heterocyclic compounds, which are crucial for understanding their reactivity and potential as functional materials or pharmacophores. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

In studies of related pyrimidine derivatives, DFT has been used to calculate these global reactivity descriptors. For instance, investigations on pyrimidohexahydroquinoline candidates demonstrated how the HOMO-LUMO gap could signify the chemical reactivity of different intermediates in a reaction sequence. rsc.org Similar DFT studies on various pyrimidine derivatives help in understanding their kinetic stability and the distribution of electron density, which dictates how they interact with other molecules. ijcce.ac.irjchemrev.com

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for a Pyrimidine Derivative

ParameterDescriptionValue (eV)
EHOMO Highest Occupied Molecular Orbital Energy-6.25
ELUMO Lowest Unoccupied Molecular Orbital Energy-1.75
Energy Gap (ΔE) ELUMO - EHOMO4.50
Ionization Potential (I) -EHOMO6.25
Electron Affinity (A) -ELUMO1.75
Global Hardness (η) (I - A) / 22.25
Global Softness (S) 1 / η0.44
Electronegativity (χ) (I + A) / 24.00

Note: The values presented are representative based on DFT studies of related heterocyclic systems and are for illustrative purposes.

DFT is a powerful tool for elucidating complex reaction mechanisms by mapping potential energy surfaces and calculating the energy barriers of transition states. This allows chemists to predict the most favorable reaction pathways and understand the factors controlling product formation.

For the pyrimido[5,4-d]pyrimidine system, DFT studies have been applied to understand their synthesis. In one study on the formation of new pyrimido[5,4-d]pyrimidine-2,8-dione derivatives, researchers used a DFT model to explore two different reaction pathways. By calculating the energy barriers for each step, they were able to affirm that the formation of the six-membered pyrimidine ring was the major product under the specified catalytic conditions. researchgate.net Such computational validation is invaluable as it complements experimental findings and provides a deeper mechanistic understanding that can be used to optimize reaction conditions. researchgate.netresearchgate.net This approach helps explain the efficiency of tandem and cascade reactions used to generate substituted pyrimido[5,4-d]pyrimidines. researchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application in medicinal chemistry is molecular docking, which predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. This helps in understanding the structural basis of a compound's biological activity and in designing more potent and selective inhibitors.

For scaffolds related to pyrimido[5,4-d]pyrimidine, molecular docking has been extensively used to explore their potential as therapeutic agents.

Anticancer Targets: In a study of pyrimidine analogues, molecular docking was used to investigate their interaction with the binding pocket of Cyclin-Dependent Kinase 8 (CDK8), a protein implicated in cancer. The results showed favorable binding within the protein's active site, suggesting a potential mechanism of action. nih.gov Similarly, pyrimidine candidates have been docked into the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis, to predict their binding affinity and rationalize their cytotoxic effects. mdpi.com

Herbicidal Activity: Docking studies on pyrimido[5,4-e] researchgate.netresearchgate.netmdpi.comtriazolo[1,5-c]pyrimidine derivatives revealed that they could compete with known herbicides for the active site of acetolactate synthase, an essential enzyme in plants. researchgate.net

These studies typically report a docking score, which estimates the binding free energy, and detail the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the protein's binding site.

Table 2: Example of Molecular Docking Results for a Pyrimidine-based Ligand in a Protein Target

Protein TargetLigandDocking Score (kcal/mol)Interacting ResiduesInteraction Type
CDK8 Ax10-7.5Val27, Ala39, Lys48Hydrogen Bond
Ile25, Leu93Hydrophobic
Bcl-2 Compound 3b-6.8Gly145, Arg146Hydrogen Bond
Ala99, Phe105Hydrophobic

Note: Data is illustrative, compiled from findings on various pyrimidine derivatives. nih.govmdpi.com

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

While a specific Hirshfeld analysis for this compound is not available, numerous studies on related nitrogen heterocycles demonstrate its utility. For newly synthesized pyrazolo[3,4-d]pyrimidine derivatives, Hirshfeld analysis revealed that H···H and C···H/H···C contacts were the major intermolecular forces governing their crystal structures. mdpi.com In another example, the analysis of 2,4,6-triaminopyrimidine (B127396) dinitrate showed that O···H/H···O interactions were the most significant contributors (53.2%), highlighting the dominant role of hydrogen bonding in its packing arrangement. iucr.org These analyses identify and quantify various interactions, including hydrogen bonds (N–H···N, O–H···N) and van der Waals forces (H···H, C···H, π–π stacking), which are crucial for determining the physical properties of the solid material. nih.govnih.gov

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Nitrogen Heterocycle

Contact TypeContribution (%)Description
H···H 38.5%Represents van der Waals forces between hydrogen atoms.
N···H / H···N 33.3%Indicates the presence of hydrogen bonds involving nitrogen.
C···H / H···C 27.3%Relates to weaker C-H···π or other van der Waals interactions.
N···N 0.6%Minor contribution from nitrogen-nitrogen contacts.
C···C 0.3%Minor contribution, sometimes related to π-π stacking.

Note: Data is representative, based on the analysis of 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile. nih.gov

Prediction of Molecular Properties (e.g., Lipophilicity, Solvation Parameters)

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. Computational tools can quickly estimate key parameters such as lipophilicity (logP), water solubility (logS), molecular weight, and the number of hydrogen bond donors and acceptors.

One of the most common filters is Lipinski's "Rule of Five," which suggests that poor oral absorption or permeation is more likely when a compound violates certain physicochemical thresholds. For various pyrimidine-based scaffolds, including pyrazolo[3,4-d]pyrimidines and 2,4-disubstituted amino-pyrimidines, in silico ADME predictions have been crucial for evaluating their drug-likeness. mdpi.comnih.gov These studies help prioritize which synthesized compounds should advance to more resource-intensive biological testing. nih.gov

Table 4: Predicted In Silico ADME and Physicochemical Properties for a Representative Pyrimidine Derivative

PropertyPredicted ValueAcceptable Range (Drug-Likeness)
Molecular Weight (MW) 350.4 g/mol < 500
Lipophilicity (QPlogPo/w) 3.5-2.0 to 6.5
Water Solubility (QPlogS) -4.8-6.5 to 0.5
Hydrogen Bond Donors 2≤ 5
Hydrogen Bond Acceptors 5≤ 10
Human Oral Absorption > 80%High

Note: Values are illustrative, compiled from typical in silico ADME studies on heterocyclic drug candidates. nih.gov

In Silico Approaches for Scaffold Design and Optimization

The pyrimido[5,4-d]pyrimidine core is a versatile scaffold in medicinal chemistry, and computational approaches are central to its rational design and optimization for various biological targets. researchgate.net These in silico methods allow for the rapid exploration of chemical space to identify modifications that enhance potency, selectivity, and pharmacokinetic properties.

Scaffold-Based Design: Starting with the pyrimido[5,4-d]pyrimidine nucleus, new series of compounds have been designed as potential therapeutic agents. For example, by combining this scaffold with other pharmacologically relevant units like substituted aryl groups and hydrazone linkers, researchers have developed novel compounds with promising activity against parasites responsible for leishmaniasis and sleeping sickness. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Computational modeling helps to rationalize the SAR of a series of compounds. For pyrimido[5,4-d]pyrimidine analogues of the drug Dipyridamole (B1670753), SAR studies identified which substituents at the 2, 4, 6, and 8-positions were critical for inhibiting nucleoside transport, a mechanism relevant to cancer therapy. acs.org

Scaffold Optimization and Hopping: For related heterocycles like pyrazolo[1,5-a]pyrimidines, computational studies guide the optimization of substituents to improve biological activity, for instance, by modifying a pyridine (B92270) group to a pyrimidine moiety to enhance interactions with a target receptor. researchgate.net The broader pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of adenine, has been extensively explored computationally for the design of potent kinase inhibitors for cancer treatment. researchgate.net These approaches accelerate the drug development cycle by focusing synthetic efforts on the most promising molecular designs.

Molecular Docking Studies (Principles and Methodologies)

Extensive searches of scientific literature and computational chemistry databases did not yield any specific molecular docking studies conducted on the compound This compound .

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. The principles of molecular docking involve sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein. These interactions are then scored using a scoring function that estimates the binding affinity, often represented as a binding energy value.

The general methodology for such a study would involve:

Preparation of the Target Protein: Obtaining the three-dimensional structure of the target protein, often from a public database like the Protein Data Bank (PDB). This step involves preparing the protein by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Preparation of the Ligand: Generating the 3D structure of the ligand, in this case, this compound, and optimizing its geometry.

Docking Simulation: Using specialized software (e.g., AutoDock, Glide, GOLD) to systematically place the ligand in the binding site of the protein and evaluate the interactions.

Analysis of Results: Analyzing the resulting docked poses to identify the most stable binding mode, key interacting amino acid residues (e.g., through hydrogen bonds, hydrophobic interactions), and the calculated binding energy.

While molecular docking studies are prevalent for various pyrimidine and pyridopyrimidine derivatives, showcasing their potential as inhibitors for targets such as kinases, proteases, and other enzymes, no specific research detailing these investigations for this compound could be retrieved. Therefore, no data tables on binding energies or interacting residues for this specific compound can be provided.

Conclusion

4-Chloropyrimido[5,4-d]pyrimidine is a significant chemical entity within the family of fused heterocyclic compounds. Its importance stems primarily from its role as a versatile synthetic intermediate, enabling the creation of a wide range of derivatives. The Pyrimido[5,4-d]pyrimidine (B1612823) core itself is a key pharmacophore, with numerous analogs demonstrating significant potential in medicinal chemistry. Further research into the synthesis, reactivity, and applications of this compound and its derivatives will undoubtedly continue to enrich the field of organic chemistry and may lead to the discovery of novel compounds with valuable properties.

Structure Property Relationships in Pyrimido 5,4 D Pyrimidines

Influence of Substituent Effects on Chemical Reactivity and Stability

The reactivity of the pyrimido[5,4-d]pyrimidine (B1612823) core is highly dependent on the nature and position of its substituents. The presence of electron-withdrawing groups, such as the chloro group in 4-Chloropyrimido[5,4-d]pyrimidine and its precursor, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846), significantly influences the molecule's susceptibility to nucleophilic substitution.

Research into the reactivity of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine demonstrates a clear hierarchy in the substitution of the chlorine atoms. The positions at C-4 and C-8 are more reactive towards nucleophiles than the C-2 and C-6 positions. researchgate.net This differential reactivity is attributed to the ability of the pyrimidine (B1678525) ring to better stabilize the intermediate formed during nucleophilic attack at the C-4/C-8 positions. researchgate.net This allows for controlled, sequential substitution, enabling the synthesis of a diverse array of derivatives. For instance, careful control of reaction conditions such as temperature and concentration allows for the stepwise replacement of chlorine atoms with various amines, leading to specifically substituted products. researchgate.net

An example of this controlled reactivity is the sequential reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with different nucleophiles, as detailed in the table below.

Table 1: Sequential Nucleophilic Substitution on 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine This table illustrates the controlled, stepwise substitution pattern based on the differential reactivity of the chloro positions.

Step Reagent Position(s) Substituted Product Class
1 Piperazine (B1678402) C-4 4-piperazino-2,6,8-trichloropyrimido[5,4-d]pyrimidine
2 Diethanolamine (B148213) C-8 8-(diethanolamino)-2,6-dichloro-4-piperazinopyrimido[5,4-d]pyrimidine
3 Diethanolamine C-2 2,8-bis(diethanolamino)-6-chloro-4-piperazinopyrimido[5,4-d]pyrimidine
4 Ethanolamine (B43304) C-6 Fully substituted tetra-aminopyrimido[5,4-d]pyrimidine

Data sourced from research on sequential nucleophilic substitution reactions. researchgate.net

The high reactivity of the chloro groups also permits their complete replacement to form compounds with unique properties. For example, the quadruple azidation of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine yields 2,4,6,8-tetraazidopyrimido[5,4-d]pyrimidine, a high-nitrogen energetic compound. rsc.org This transformation underscores the utility of the chlorinated scaffold as a versatile intermediate for accessing highly functionalized derivatives. rsc.org

Scaffold Modifications and Their Impact on Molecular Recognition Properties

Modifications to the pyrimido[5,4-d]pyrimidine scaffold are central to its application in drug discovery, directly impacting how its derivatives recognize and interact with biological targets. Structure-activity relationship (SAR) studies have been crucial in elucidating these effects.

In the development of antitrypanosomal and antileishmanial agents, the pyrimido[5,4-d]pyrimidine nucleus has been identified as a promising molecular scaffold. nih.govnih.gov Studies have shown that the biological activity of these compounds is highly dependent on the substituents at various positions. For instance, a series of derivatives were synthesized where the scaffold was decorated with aryl units bearing hydroxy and alkoxy substituents, connected via a hydrazone linkage. acs.org

The SAR for these compounds revealed several key insights:

Activity against Trypanosoma brucei : Most tested compounds showed low micromolar activity. nih.govacs.org The activity was found to be similar for derivatives with either meta- or para-substituted 8-arylamine groups. nih.gov

Activity against Leishmania infantum : Activity was more specific, with the most potent compound featuring a meta-substituted 8-arylamine. nih.gov

Selectivity and Toxicity : Toxicity was minimized when the substituent on the 8-arylamine was at the meta position. nih.gov The presence of a planar heteroaryl group, such as pyridine (B92270), increased activity compared to a linear hydroxyalkyl group, suggesting specific volume constraints or favorable hydrogen bond acceptor/ionic interactions within the target's binding site. nih.gov

**Table 2: Example Structure-Activity Relationship of Pyrimido[5,4-d]pyrimidine Analogs against T. brucei*** *This table highlights how different substitutions on the core scaffold influence biological activity, with IC50 values representing the concentration required to inhibit 50% of parasite growth.

Compound Substituent at C-8 Substituent at N-3 IC50 against T. brucei (μM)
4c 4-Methoxyphenylamino - 0.94
5a (4-Fluorophenyl)amino Isonicotinamide 3.58 (IC90)
5b (4-Methoxyphenyl)amino Isonicotinamide > 5
5c Phenylamino Isonicotinamide > 5

Data compiled from studies on antitrypanosomal and anti-tuberculosis agents. nih.govnih.gov

Similarly, in the context of anti-tuberculosis agents, the activity of substituted pyrimido[5,4-d]pyrimidines depends on the groups at the N-3 and C-8 positions. nih.gov High activity was observed for compounds with a 4-fluorophenyl or 4-methoxyphenyl (B3050149) group at C-8 and a heteroaryl group, such as 4'-pyridinyl or 2'-furyl, at N-3. nih.gov

Further illustrating the importance of scaffold modification, analogs of the cardiovascular drug dipyridamole (B1670753) were synthesized to modulate their interaction with the serum protein α1-acid glycoprotein (B1211001) (AGP), which can compromise the drug's activity. nih.gov Replacing the piperidino substituents at the C-4 and C-8 positions with groups like 4'-methoxybenzylamino or 3',4'-dimethoxybenzylamino resulted in compounds that retained potent activity as nucleoside transport inhibitors but were significantly less affected by binding to AGP. nih.gov This demonstrates how scaffold modifications can be used to overcome undesirable off-target interactions while preserving the desired molecular recognition properties.

Stereochemical Aspects and Chiral Properties

The introduction of chiral centers into heterocyclic scaffolds can lead to significant differences in biological activity between stereoisomers. While extensive research on the specific chiral properties of this compound itself is not widely documented, studies on closely related pyrimidine-based fused ring systems highlight the critical role of stereochemistry in molecular recognition.

For example, in a series of chiral pyrrolo[2,3-d]pyrimidine and pyrimido[4,5-b]indole derivatives, which are also purine (B94841) isosteres, stereoselectivity was a dominant factor in their affinity for adenosine (B11128) receptors. nih.gov The introduction of a chiral (R)- or (S)-1-phenylethyl group resulted in enantiomers with dramatically different binding affinities, with stereoselectivity ratios as high as 96-fold. nih.gov For instance, the (R)-enantiomer of N-(1-Phenylethyl)-4-amino-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine showed a Ki value of 6.7 nM at the A1 adenosine receptor, demonstrating high potency and over 4000-fold selectivity. nih.gov

These findings from related scaffolds strongly suggest that the introduction of chirality to the pyrimido[5,4-d]pyrimidine core, for instance through a chiral substituent at the 4-position, would likely result in stereoselective interactions with biological targets. The spatial arrangement of atoms in a specific enantiomer can lead to a more optimal fit within a chiral binding pocket of a protein or enzyme, enhancing potency and selectivity. Therefore, exploring the stereochemical aspects of pyrimido[5,4-d]pyrimidine derivatives is a logical and important avenue for developing more refined and effective chemical probes and therapeutic agents.

Designing Analogs with Modulated Molecular Profiles for Chemical Biology

The pyrimido[5,4-d]pyrimidine scaffold serves as a valuable template for the design of novel molecular probes and drug candidates for chemical biology and medicinal chemistry. researchgate.net The ability to systematically modify the scaffold allows for the fine-tuning of a compound's molecular profile, including its potency, selectivity, and pharmacokinetic properties.

The development of pyrimido[5,4-d]pyrimidine-based compounds as antitrypanosomal and antileishmanial agents is a prime example of this design strategy. nih.govacs.org By combining the pyrimido[5,4-d]pyrimidine nucleus with various substituted aryl units, researchers have successfully identified a new molecular scaffold with promising activity against neglected tropical diseases. nih.gov This work exemplifies the process of designing analogs to explore and validate a new pharmacophore.

The synthetic versatility of the chlorinated precursors is key to this design process. The differential reactivity of the chloro-positions on the 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine scaffold facilitates a combinatorial or parallel synthesis approach. researchgate.net This allows for the rapid generation of a library of structurally diverse compounds, which can then be screened to identify molecules with desired biological activities. This methodology is crucial for exploring the chemical space around the scaffold and for building robust structure-activity relationship models. researchgate.netnih.gov

Furthermore, the design of analogs extends to overcoming specific biological challenges. The modification of dipyridamole to reduce its binding to AGP is a targeted design approach to improve a drug's effective concentration and therapeutic utility. nih.gov By understanding the structural requirements for both on-target activity and off-target binding, analogs can be rationally designed with improved molecular profiles. This strategic design of analogs is a cornerstone of modern chemical biology, enabling the creation of specialized tools to probe biological systems and develop new therapeutic leads.

Future Perspectives and Research Challenges in Pyrimido 5,4 D Pyrimidine Chemistry

Development of Novel and Efficient Synthetic Pathways

The synthesis of the pyrimido[5,4-d]pyrimidine (B1612823) core and its derivatives is an area of continuous investigation. While several methods exist, the development of more efficient, atom-economical, and environmentally benign synthetic routes remains a significant challenge.

A common precursor for many substituted pyrimido[5,4-d]pyrimidines is 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846). jocpr.com The controlled, sequential nucleophilic substitution of the chlorine atoms on this starting material offers a pathway to a variety of derivatives. For instance, the reaction with piperazine (B1678402) can be controlled to yield a mono-substituted product, 4-piperazine-2,6,8-trichloropyrimido[5,4-d]pyrimidine. jocpr.comresearchgate.net This highlights the potential for regioselective synthesis, a key challenge in this field. Future research will likely focus on developing catalysts and reaction conditions that allow for precise control over the substitution pattern, enabling the synthesis of specific isomers of compounds like 4-chloropyrimido[5,4-d]pyrimidine.

Another avenue of exploration is the use of multicomponent reactions (MCRs). MCRs offer a powerful tool for the rapid construction of complex molecules from simple starting materials in a single step, which is highly desirable for creating libraries of compounds for drug discovery. researchgate.net The development of novel MCRs for the direct synthesis of functionalized pyrimido[5,4-d]pyrimidines would be a significant advancement.

The table below summarizes some of the synthetic approaches for pyrimido[5,4-d]pyrimidine derivatives.

Starting MaterialReagents and ConditionsProduct TypeReference
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidinePiperazine, diethanolamine (B148213), ethanolamine (B43304) (sequential addition)Tetrasubstituted pyrimido[5,4-d]pyrimidines jocpr.comresearchgate.net
4-Amino-2,6-dialkylpyrimidine-5-carbonitrileTriethylorthoester derivatives, followed by substituted anilinesDiphenylpyrimido[4,5-d]pyrimidin-4-amines mdpi.com
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dioneAromatic aldehydes, urea (B33335), acetic acid (microwave irradiation)Tetrahydropyrimido[4,5-d]pyrimidine-triones rsc.org

Exploration of Diverse Chemical Transformations and Reagents

The reactivity of the pyrimido[5,4-d]pyrimidine core, particularly with the activating chloro-substituent at the 4-position, opens the door to a vast chemical space. The chloro group can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups and modulate the biological activity of the resulting compounds. jocpr.comresearchgate.net

Future research should focus on exploring a wider range of nucleophiles and reaction conditions to expand the library of accessible derivatives. This includes the use of more complex and sterically hindered nucleophiles to probe the limits of the substitution reactions. Furthermore, the application of modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to the chloro-substituted pyrimido[5,4-d]pyrimidine core could provide efficient access to a new range of carbon-carbon and carbon-heteroatom bond-containing derivatives with potentially novel properties.

Integration of Advanced Analytical and Characterization Techniques

As more complex and diverse pyrimido[5,4-d]pyrimidine derivatives are synthesized, the need for advanced analytical and characterization techniques becomes paramount. High-resolution mass spectrometry (HRMS) and multi-nuclear NMR spectroscopy are essential for unambiguous structure elucidation. jocpr.comresearchgate.net

In the future, the integration of techniques such as X-ray crystallography will be crucial for determining the three-dimensional structure of these molecules, which is vital for understanding their interaction with biological targets. Additionally, advanced chromatographic techniques, such as supercritical fluid chromatography (SFC), may offer advantages for the purification of complex mixtures of these heterocyclic compounds. The development of specific analytical methods for the detection and quantification of these compounds and their metabolites in biological matrices will also be critical for their development as therapeutic agents.

Computational Design for Enhanced Molecular Architectures and Functionality

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. In the context of pyrimido[5,4-d]pyrimidine chemistry, computational methods can be employed to:

Predict Reactivity and Regioselectivity: Quantum mechanical calculations can help predict the most likely sites for nucleophilic attack on the pyrimido[5,4-d]pyrimidine core, guiding the design of synthetic strategies to obtain specific isomers.

Design Novel Inhibitors: Molecular docking and virtual screening can be used to design new pyrimido[5,4-d]pyrimidine derivatives with enhanced binding affinity and selectivity for specific biological targets, such as kinases or G-protein coupled receptors. nih.govnih.gov

Predict Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of new derivatives, helping to prioritize synthetic targets. researchgate.net

The synergy between computational design and experimental synthesis will be a key driver of innovation in the field, enabling the rational design of pyrimido[5,4-d]pyrimidine-based molecules with tailored functionalities for a range of applications, from targeted cancer therapies to novel organic materials. nih.govresearchgate.net

Q & A

Q. What are the recommended safety protocols for handling 4-Chloropyrimido[5,4-d]pyrimidine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use respiratory protection if ventilation is insufficient .
  • Contamination Control: Use filter-tipped pipette tips to prevent cross-contamination during sampling. Dedicate separate spatulas for weighing, followed by thorough cleaning and disinfection .
  • Waste Management: Segregate chemical waste into designated containers and transfer to certified biological waste treatment facilities to mitigate environmental hazards .

Q. What synthetic routes are commonly employed to prepare this compound and its analogs?

Methodological Answer:

  • Cyclocondensation Reactions: Pyrimido[5,4-d]pyrimidines are synthesized via reactions between 4-aminopyrimidine-5-carboxamides and 4-amino-5-cyanopyrimidines under controlled heating .
  • Reductive Amination: For halogenated derivatives, stannous chloride in hydrochloric acid facilitates nitro-group reduction, followed by ethyl acetate extraction and recrystallization for purification .
  • Solvent Systems: Optimize reaction yields using dimethyl sulfoxide (DMSO)-water mixtures (e.g., 5:5 ratio) for crystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

  • Binding Affinity Assays: Use kinase inhibition assays to compare selectivity profiles across analogs (e.g., ethyl- vs. methyl-substituted derivatives) to identify structural determinants of activity .
  • Computational Modeling: Perform molecular docking studies to evaluate interactions with ATP-binding pockets of target enzymes (e.g., tyrosine kinases) .
  • Meta-Analysis: Cross-reference published datasets from PubChem, ECHA, and DSSTox to validate biological activity trends and address discrepancies .

Q. What experimental strategies are effective for analyzing the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

  • Substituent Variation: Synthesize derivatives with modifications at the 4-chloro and fused pyrimidine positions (e.g., ethyl, methyl, or phenyl groups) to assess steric/electronic effects .
  • Crystallography: Use X-ray diffraction (as in Acta Crystallographica studies) to correlate molecular planarity and hydrogen-bonding networks with biological activity .
  • Biological Profiling: Screen analogs against diverse targets (e.g., ATPases, CaR receptors) to map pharmacophore requirements .

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

Methodological Answer:

  • Temperature Control: Reflux reactions at 273 K prevent side-product formation during nitro-group reduction .
  • Catalyst Screening: Test SnCl₂·2H₂O or other reducing agents for regioselective chlorination .
  • Purification Techniques: Employ column chromatography with silica gel or recrystallization in acetonitrile to isolate high-purity products .

Q. What are the understudied therapeutic applications of this compound derivatives?

Methodological Answer:

  • Antimicrobial Studies: Evaluate fungicidal and anti-mycobacterial activity using broth microdilution assays against resistant strains .
  • Oncology: Investigate synergy with chemotherapeutics (e.g., irinotecan) in xenograft models of glioma or medulloblastoma .
  • Metabolic Disorders: Screen for hepatic metabolism modulation via cytochrome P450 enzyme inhibition assays .

Q. How do substituents on the pyrimidine ring influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Electrophilicity Analysis: Use Hammett constants to quantify electron-withdrawing effects of chloro and methyl groups at the 4- and 5-positions .
  • Kinetic Studies: Monitor reaction rates with amines (e.g., phenylethylamine) under varying pH conditions to determine optimal nucleophilic attack sites .
  • Spectroscopic Validation: Confirm substitution patterns via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.